molecular formula C11H15ClN2O2S B14906916 (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Cat. No.: B14906916
M. Wt: 274.77 g/mol
InChI Key: BIMFRKQNFGAAEH-UHFFFAOYSA-N
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Description

(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C11H15ClN2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through substitution reactions, often using chlorophenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (1-(Phenylsulfonyl)pyrrolidin-3-yl)methanamine: Similar structure but lacks the chlorine atom.

    (1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine: Similar structure with the chlorine atom in a different position.

    (1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The presence of the 2-chlorophenyl group in (1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to its analogs.

Biological Activity

(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine, a compound featuring a pyrrolidine ring and a sulfonyl group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2O2SC_{11}H_{15}ClN_2O_2S. The compound contains a pyrrolidine structure linked to a 2-chlorophenyl sulfonyl moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to influence the compound's ability to inhibit specific enzymes, which can lead to various pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide moiety have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that related compounds effectively inhibit AChE, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Compounds containing the pyrrolidine and sulfonamide functionalities have also been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Antibacterial Screening : A study evaluated several sulfonamide derivatives for their antibacterial efficacy. Compounds showed varying degrees of activity against different bacterial strains, with some achieving IC50 values in the low micromolar range .
  • Enzyme Inhibition : In vitro assays demonstrated that related compounds exhibited strong inhibitory effects on AChE and urease, with specific derivatives achieving over 90% inhibition at 1 mM concentration .
  • Neuroprotective Effects : Compounds were tested for neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that certain derivatives could penetrate the blood-brain barrier and protect against neurotoxicity induced by oxidative agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
This compoundModerate to strongYesPotential
4-(sulfonamide derivative)StrongYesSignificant
Other pyrrolidine derivativesVariableYesModerate

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H15ClN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2

InChI Key

BIMFRKQNFGAAEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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